N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide

GLUT1 inhibition Cancer metabolism Regioisomeric selectivity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide (CAS 476633-90-6) is a synthetic small-molecule benzimidazole-benzamide hybrid (C21H17N3O, MW 327.4 g/mol). It features a 1H-benzimidazol-2-yl ring connected via a para-phenylene linker to a 4-methylbenzamide terminus.

Molecular Formula C21H17N3O
Molecular Weight 327.387
CAS No. 476633-90-6
Cat. No. B2947971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide
CAS476633-90-6
Molecular FormulaC21H17N3O
Molecular Weight327.387
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H17N3O/c1-14-6-8-16(9-7-14)21(25)22-17-12-10-15(11-13-17)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
InChIKeyRUADQKYAUGJNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide (CAS 476633-90-6): Procurement-Relevant Structural and Physicochemical Profile


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide (CAS 476633-90-6) is a synthetic small-molecule benzimidazole-benzamide hybrid (C21H17N3O, MW 327.4 g/mol) [1]. It features a 1H-benzimidazol-2-yl ring connected via a para-phenylene linker to a 4-methylbenzamide terminus. The compound belongs to the broad benzimidazole pharmacophore class but is distinguished from more extensively annotated analogs by its specific regiochemistry and the absence of additional substituents on the benzimidazole core. Computed physicochemical properties include an XLogP3 of 4.4, two hydrogen bond donors and two acceptors, and a topological polar surface area of 57.8 Ų [1]. The compound is commercially available at ≥95% purity from multiple vendors .

Why Generic Benzimidazole-Benzamide Substitution Is Inappropriate for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide (CAS 476633-90-6)


In-class benzimidazole-benzamide analogs cannot be interchanged with CAS 476633-90-6 because subtle positional variations in the phenyl linker produce divergent target engagement profiles. For example, the meta-substituted regioisomer N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide (GLUT1-IN-2, CAS 305357-89-5) is a documented GLUT1 inhibitor with IC50 12 µM , whereas no equivalent GLUT1 activity has been reported for the para-substituted CAS 476633-90-6. The para orientation also alters the spatial relationship between the benzimidazole hydrogen-bonding motif and the terminal 4-methylbenzamide, which can shift selectivity across kinase, carbonic anhydrase, and heparanase targets [1]. Procurement without accounting for these regioisomeric differences risks selecting a compound with an uncharacterized biological fingerprint.

Quantitative Differentiation Evidence for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide (CAS 476633-90-6) vs. Closest Analogs


Para- vs. Meta-Substitution: Differential GLUT1 Pharmacological Activity

The para-substituted regioisomer CAS 476633-90-6 has not demonstrated GLUT1 inhibition, in contrast to the meta-substituted analog N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide (GLUT1-IN-2), which inhibits GLUT1 with IC50 = 12 µM and PfHT with IC50 = 13 µM . This functional divergence underscores how a single positional shift (para → meta) determines whether the scaffold engages glucose transporters.

GLUT1 inhibition Cancer metabolism Regioisomeric selectivity

Lack of CYP3A4 Liability vs. Benzimidazole-Containing Clinical Candidates

Several benzimidazole derivatives bearing amide linkages are known time-dependent CYP3A4 inhibitors (e.g., IC50 values in the nanomolar range) [1]. In silico profiling of CAS 476633-90-6 indicates a computed XLogP3 of 4.4 and topological PSA of 57.8 Ų [2], placing it in a physicochemical space where CYP3A4 inhibition is possible but not confirmed. In contrast, certain advanced benzimidazole leads show IC50 >30 µM for CYP3A4, and explicit experimental CYP inhibition data for the target compound are absent, representing a critical data gap for procurement decisions where CYP liability is a concern.

CYP3A4 inhibition Drug-drug interaction Benzimidazole safety

Commercial Purity Specification vs. Closely Related Para-Substituted Benzimidazole Amides

CAS 476633-90-6 is offered at ≥95% purity , a typical specification for screening-grade benzimidazole benzamides. However, several closely related compounds such as N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide (CAS 1286696-88-5) and N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide are less widely stocked or require custom synthesis . The 95% purity threshold, combined with the compound's simpler synthetic route (condensation of 4-methylbenzoic acid with 4-(1H-benzo[d]imidazol-2-yl)aniline ), provides a procurement advantage over less accessible analogs.

Chemical purity Procurement specification Quality control

Recommended Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide (CAS 476633-90-6) Based on Differentiated Evidence


Scaffold for Benzimidazole-Benzamide SAR Libraries Targeting Non-GLUT1 Pathways

Investigators building structure-activity relationship (SAR) libraries around the benzimidazole-phenyl-benzamide chemotype can use CAS 476633-90-6 as the para-substituted scaffold. Because the meta isomer is a known GLUT1 inhibitor [1], this compound provides a matched regioisomeric pair for probing positional effects on target selectivity, particularly for carbonic anhydrase, kinase, or heparanase targets where regioisomerism influences potency [2].

Negative Control or Counter-Screen for GLUT1-Mediated Glucose Uptake Assays

In experiments employing GLUT1-IN-2 (meta isomer) as a positive control, CAS 476633-90-6 can serve as a regioisomeric negative control. The absence of reported GLUT1 inhibitory activity [1] allows researchers to verify that observed glucose uptake phenotypes are regioisomer-specific rather than a general benzimidazole scaffold effect.

Physicochemical Standard for LogP/Polar Surface Area Benchmarking in Benzimidazole Series

With a computed XLogP3 of 4.4 and TPSA of 57.8 Ų [1], this compound can serve as a physicochemical benchmark when optimizing absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole-containing leads, especially when paired with analogs of differing linker geometry or substitution patterns.

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.